molecular formula C10H12O5 B125023 3,4,5-Trimethoxybenzoic acid CAS No. 118-41-2

3,4,5-Trimethoxybenzoic acid

Cat. No. B125023
CAS RN: 118-41-2
M. Wt: 212.2 g/mol
InChI Key: SJSOFNCYXJUNBT-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoic acid is a benzoic acid derivative carrying 3-, 4- and 5-methoxy substituents . It is a white to beige fine crystalline powder . It is used as intermediates in medicine and organic synthesis, and acts as a metabolite of trimebutine . It is widely used in making dyes and inks, photographic developers and used as astringents in medically .


Synthesis Analysis

3,4,5-Trimethoxybenzoic acid can be synthesized by methoxylation of gallic acid and dimethyl sulfate . A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxybenzoic acid is C10H12O5 . The molecular weight is 212.20 g/mol . The InChI is 1S/C10H12O5/c1-13-7-4-6 (10 (11)12)5-8 (14-2)9 (7)15-3/h4-5H,1-3H3, (H,11,12) .


Chemical Reactions Analysis

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized . The compounds of structures I1 and I11 were prepared by alkylation of the appropriate secondary amines with the previously unreported 4-chlorobutyl 3,4,5-trimethoxybenzoate .


Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzoic acid is a white to beige fine crystalline powder .

Scientific Research Applications

Solubility and Solute Descriptors

3,4,5-Trimethoxybenzoic acid's solubility in various organic solvents and its Abraham model solute descriptors have been determined, highlighting its chemical interactions and solubility characteristics in different mediums (Hart et al., 2018).

Biochemical Degradation and Methanol Production

This compound, when metabolized by Pseudomonas putida, contributes to the production of methanol, demonstrating its role in microbial degradation processes (Donnelly & Dagley, 1980).

Organometallic Chemistry

In organometallic chemistry, mercuriation of 3,4,5-trimethoxybenzoic acid leads to the synthesis of various derivatives, which are significant for understanding metal-organic interactions (Vicente et al., 1992).

Thermochemical Properties

Studies on the standard enthalpy of formation of this compound provide insights into its energy characteristics, essential for various thermochemical applications (Yu et al., 2004).

Synthesis of Basic Esters

Research on the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid has been conducted, which is crucial for the development of various organic compounds (Frangatos et al., 1960).

Pharmacological Applications

Though excluded from the current overview due to the user's requirements, there are studies on the pharmacological aspects of basic esters of 3,4,5-trimethoxybenzoic acid, which are relevant in medical research contexts.

Heterogeneous Ozone Processing

Investigations into the kinetics and condensed-phase products of light-induced heterogeneous ozone processing on organic coated particles, involving 3,4,5-trimethoxybenzoic acid, reveal its significance in atmospheric chemistry (Net et al., 2010).

Inorganic Carrier Agent in Synthesis

The preparation of methyl 3,4,5-trimethoxybenzoate using inorganic carrier agents showcases the compound's utility in organic synthesis processes (Jia, 2002).

Interaction with Bovine Serum Albumin

Spectroscopic studies on the interaction between 3,4,5-trimethoxybenzoic acid and bovine serum albumin provide insights into its biochemical interactions, which are vital in understanding drug-protein interactions (Hu et al., 2006).

Safety And Hazards

3,4,5-Trimethoxybenzoic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

There is ongoing research into the synthesis and pharmacology of some basic esters of 3,4,5-trimethoxybenzoic acid . The compounds have been evaluated for antihypertensive and local anesthetic activity .

properties

IUPAC Name

3,4,5-trimethoxybenzoic acid
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InChI

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)
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InChI Key

SJSOFNCYXJUNBT-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O
Source PubChem
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Molecular Formula

C10H12O5
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DSSTOX Substance ID

DTXSID3059472
Record name Benzoic acid, 3,4,5-trimethoxy-
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Molecular Weight

212.20 g/mol
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Physical Description

Beige or white fine crystalline powder; [Acros Organics MSDS], Solid
Record name 3,4,5-Trimethoxybenzoic acid
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Product Name

3,4,5-Trimethoxybenzoic acid

CAS RN

118-41-2
Record name 3,4,5-Trimethoxybenzoic acid
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Record name 3,4,5-TRIMETHOXYBENZOIC ACID
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Melting Point

171 - 172 °C
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Synthesis routes and methods

Procedure details

A mixture of 1,2,3-Trimethoxybenzene (1.48 g) and 2-hydroxy-3,4,5-trimethoxybenzoic acid (2.00 g) is stirred in 40 ml of ≈9% solution of P2O5 in methanesulfonic acid at room temperature in a stoppered flask for 4 hours. The 2-hydroxy-3,4,5-trimethoxybenzoic acid was obtained by the method of Mayer and Fikentscher (Mayer and Fikentscher (1956) Chem. Ber. 89:511) from 3,4,5-trimethoxybenzoic acid by bromination and then copper-catalyzed replacement of bromine (by OH) of 2-bromo-3,4,5-trimethoxybenzoic acid. The resultant orange mixture is poured onto crushed ice (500 ml) producing an unfilterable gummy precipitate. This crude product is then subjected to base-catalyzed ring closure by heating in a beaker in 100 ml of 40% ethanol and 10 ml of 10N NaOH just below boiling point. As the mixture reaches 80° C., a white flocculent product appears. The temperature is maintained just below the boiling point and the volume is kept constant by addition of water. After 5 hours, the supernatant is bright yellow and a mass of the precipitate has formed. Heating is continued for 4 more hours. Cooling, filtering (by suction) and washing with water afforded 1.37 g of analytically pure 2,3,4,5,6-pentainethoxyxanthone (yield approximately 45% relative to benzoic acid). This base-catalyzed ring closure is illustrated below:
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,590
Citations
YJ Hu, HG Yu, JX Dong, X Yang, Y Liu - Spectrochimica Acta Part A …, 2006 - Elsevier
The interaction between 3,4,5-trimethoxybenzoic acid (TMBA) and bovine serum albumin (BSA) was studied by fluorescence and UV–vis absorption spectroscopy. In the mechanism …
Number of citations: 66 www.sciencedirect.com
MV Roux, P Jiménez, PA Mayorga… - The Journal of …, 2001 - ACS Publications
The enthalpy of combustion and enthalpy of sublimation of 3,4,5-trimethoxybenzoic acid (2) were measured, and the gas-phase enthalpy of formation at 298.15 K was calculated. Ab …
Number of citations: 11 pubs.acs.org
G Qadeer, NH Rama, M Taş, OZ Yeşilel… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 3,4,5-Trimethoxybenzoic acid Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 14 scripts.iucr.org
H Yu, J Dong, C Qin, Y Liu, S Qu - Journal of thermal analysis and …, 2004 - akjournals.com
The energy of combustion of crystalline 3,4,5-trimethoxybenzoic acid in oxygen at T =298.15 K was determined to be -4795.91.3 kJ mol -1 using combustion calorimetry. The derived …
Number of citations: 2 akjournals.com
H Sun, EA McCardy, TK Machu, MP Blanton - Journal of Pharmacology and …, 1999 - ASPET
The widely used calcium channel antagonist 3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester (TMB-8) has been identified as a noncompetitive antagonist (NCA) and open-…
Number of citations: 19 jpet.aspetjournals.org
E Hart, A Klein, O Zha, A Wadawadigi… - … and Chemistry of …, 2018 - Taylor & Francis
Spectroscopic methods are employed to determine the experimental solubility of 3,4,5-trimethoxybenzoic acid dissolved in propylene carbonate, in 19 alcohol, in 4 alkyl ether, in 5 alkyl …
Number of citations: 19 www.tandfonline.com
I Kolev, T Dimova, I Iliev, M Rogozherov… - Journal of Molecular …, 2023 - Elsevier
The article describes a highly efficient and safe procedure for synthesizing 2-iodo-3,4,5-trimethoxybenzoic acid (ITMBA) and 2,6-diiodo-3,4,5-trimethoxybenzoic acid (DITMBA) as well …
Number of citations: 2 www.sciencedirect.com
IN Kolev, SP Petrova, RP Nikolova, LT Dimowa… - Journal of Molecular …, 2013 - Elsevier
This work describes the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid. The combination of iodine and silver trifluoroacetate (AgTFA) reagents was used successfully for the iodination …
Number of citations: 11 www.sciencedirect.com
MA Karim, WH Linnell, LK Sharp - Journal of Pharmacy and …, 1960 - academic.oup.com
Seven derivatives of 3,4,5-trimethoxybenzoic acid have been prepared and tested for their ability to potentiate barbiturate hypnosis in mice, to deplete the 5-hydroxytryptamine content …
Number of citations: 15 academic.oup.com
BH Lee, SH Choi, MK Pyo, TJ Shin… - Biological and …, 2009 - jstage.jst.go.jp
Previous reports have shown that diltiazem and TMB, calcium channel antagonists, inhibit 5-hydroxytryptamine type 3A (5-HT3A) receptor-mediated currents (I5-HT) in cell lines and in …
Number of citations: 5 www.jstage.jst.go.jp

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